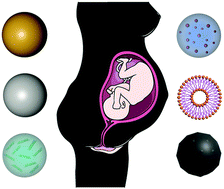Design of nanomaterials for applications in maternal/fetal medicine
Journal of Materials Chemistry B Pub Date: 2020-05-13 DOI: 10.1039/D0TB00612B
Abstract
Pregnancy complications are commonplace and the challenges of treatment during pregnancy with few options available pose a risk to the health of both the mother and baby. Patients suffering from conditions such as preeclampsia, placenta accreta, and intrauterine growth restriction have few treatment options apart from emergency caesarean section. Fortunately, researchers are beginning to develop nanomedicine-based therapies that could be utilized to treat conditions affecting the mother, placenta, or fetus to improve the prognosis for mothers and their unborn children. This review summarizes the field's current understanding of nanoparticle biodistribution and therapeutic effect following systemic or vaginal administration and overviews the design parameters researchers should consider when developing nanomedicines for maternal/fetal health. It also describes safety considerations for nanomedicines to limit undesirable maternal or fetal side effects and discusses future work that should be performed to advance nanomedicine for maternal/fetal health. With additional development and implementation, the application of nanomedicine to treat pregnancy complications may mitigate the need for emergency caesarean sections and allow pregnancies to extend to term.


Recommended Literature
- [1] A one-dimensional supramolecular chain based on [H2V10O28]4− units decorated with 4-dimethylaminopyridinium ions: an experimental and theoretical characterization†
- [2] Stabilization of η3-indenyl compounds by sterically demanding N,N-chelating ligands in the molybdenum coordination sphere†
- [3] Non-covalent organocatalysis in asymmetric oxidative C(sp3)–H bond functionalization – broadening C–H bond coupling reactions
- [4] Determination of mercury in minerals by combustion/trap/atomic fluorescence spectrometry
- [5] Real-time monitored photocatalytic activity and electrochemical performance of an rGO/Pt nanocomposite synthesized via a green approach†
- [6] Pyridine and s-triazine as building blocks of nonionic organic superbases—a density functional theory B3LYP study†
- [7] Optically active, magnetic gels consisting of helical substituted polyacetylene and Fe3O4 nanoparticles: preparation and chiral recognition ability
- [8] Hydroboration reactions using transition metal borane and borate complexes: an overview
- [9] CRISPR/Cas9-based coronal nanostructures for targeted mitochondria single molecule imaging†
- [10] Surface manganese substitution in magnetite nanocrystals enhances T1 contrast ability by increasing electron spin relaxation†










